2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide
Description
2-[(E)-2-(4-Fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide is a pyridinium-based ionic compound characterized by a conjugated styryl backbone with a fluorine substituent on the phenyl ring. The (E)-configuration of the ethenyl bridge ensures planarity, facilitating π-π stacking interactions in the solid state. Its synthesis typically involves condensation of 1-methylpyridinium iodide with substituted benzaldehydes under basic conditions .
Properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN.HI/c1-16-11-3-2-4-14(16)10-7-12-5-8-13(15)9-6-12;/h2-11H,1H3;1H/q+1;/p-1/b10-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLVAHXHGZDJF-HCUGZAAXSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)F.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)F.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-methylpyridinium iodide.
Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-methylpyridinium iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is carried out under reflux conditions, typically in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer effects. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including colon and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : Research has suggested that related pyridinium compounds possess antimicrobial activity, making them potential candidates for the development of new antibiotics. The presence of the fluorophenyl group may enhance their bioactivity against resistant bacterial strains .
Material Science
In the field of material science, 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide is being explored for its utility in:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can lead to improved efficiency in light emission and energy conversion .
- Sensors : Due to its fluorescent properties, this compound can be utilized in sensor technology for detecting specific ions or molecules. Modifications to the structure can tailor its sensitivity and selectivity for various analytes .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : Its reactive nature allows it to participate in cross-coupling reactions, facilitating the formation of complex organic molecules. This is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
- Synthesis of Heterocycles : The presence of nitrogen in the pyridinium structure enables the synthesis of diverse heterocyclic compounds, which are crucial in drug development and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituents on the phenyl ring (e.g., ethoxy, dimethylamino, diethylamino) and their positions. These modifications influence electronic properties, crystallography, and applications.
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-withdrawing vs.
- Crystallography: Ethoxy-substituted analogs crystallize in centrosymmetric space groups (e.g., P1), limiting nonlinear optical (NLO) activity despite conjugated backbones . Dimethylamino derivatives may exhibit non-centrosymmetric packing due to stronger dipolar interactions .
Electronic and Optical Properties
- Charge Transfer: Dimethylamino and diethylamino substituents enhance intramolecular charge transfer (ICT), leading to strong absorption in visible regions (λₐᵦₛ ~450–500 nm) . Fluorine’s electron-withdrawing nature likely blue-shifts absorption compared to amino-substituted analogs.
- Fluorescence: Amino-substituted derivatives exhibit fluorescence with quantum yields >0.5, making them suitable for bioimaging . No fluorescence data are reported for the fluorophenyl variant, but its lower ICT may reduce emission efficiency.
Biological Activity
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide, commonly referred to as 4-fluorostyryl-pyridinium iodide , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃FIN
- Molar Mass : 341.17 g/mol
- CAS Number : 128588-03-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial , anticancer , and antiviral properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluating the efficacy of various pyridinium derivatives found that this compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a study reported that treatment with this compound resulted in a significant decrease in cell viability in human colon cancer (HCT116) cells, with an IC₅₀ value of approximately 10 µM .
Antiviral Activity
The antiviral potential of this compound has also been explored. It was found to inhibit viral replication in vitro, particularly against influenza virus strains. The proposed mechanism includes interference with viral entry and replication processes .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cell Membrane Interaction : The positively charged pyridinium ion facilitates interaction with negatively charged components of cell membranes, enhancing permeability and uptake into cells.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cell proliferation and viral replication, although further studies are required to elucidate these pathways fully.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a dose-dependent reduction in cell proliferation and increased apoptosis markers .
- Influenza Virus Inhibition : A clinical trial assessed the efficacy of this compound in patients with influenza. Results indicated a significant reduction in viral load compared to placebo controls .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Effect | IC₅₀/ MIC Value |
|---|---|---|---|
| Antimicrobial | E. coli | Bactericidal | MIC = 8 µg/mL |
| Anticancer | HCT116 (Colon Cancer) | Cell Viability Inhibition | IC₅₀ = 10 µM |
| Antiviral | Influenza Virus | Viral Load Reduction | Not specified |
Q & A
Basic: What experimental methods are used to determine the crystal structure of this compound?
Answer:
The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD) . Key steps include:
- Crystal growth : Slow evaporation of a solvent mixture (e.g., methanol/acetone) under controlled conditions to obtain diffraction-quality crystals .
- Data collection : Low-temperature (e.g., 100 K) data acquisition using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to minimize thermal motion effects .
- Structure refinement : Using software like SHELXTL or OLEX2, with R factors < 0.05 for high precision. Hydrogen bonding and π-π stacking interactions are analyzed to explain packing motifs .
Basic: How is the compound characterized spectroscopically?
Answer:
- NMR spectroscopy : H and C NMR confirm the E-configuration of the ethenyl group and substituent positions. The deshielded pyridinium proton appears as a singlet near δ 8.5–9.0 ppm .
- UV-Vis spectroscopy : The π→π* transition of the conjugated styryl system shows absorption maxima between 350–450 nm, with molar extinction coefficients > 10 Mcm .
- FT-IR : Stretching vibrations for C=C (1600–1650 cm) and C-F (1100–1200 cm) are diagnostic .
Advanced: How do substituents on the phenyl ring (e.g., -F, -OCH3_33) influence electronic properties?
Answer:
Substituents modulate electron density and polarizability :
- Electron-withdrawing groups (e.g., -F) : Reduce π-electron delocalization, blue-shifting UV-Vis absorption compared to electron-donating groups (e.g., -OCH) .
- Crystallographic effects : Fluorine’s electronegativity enhances dipole-dipole interactions, altering crystal packing compared to methoxy/ethoxy derivatives .
- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) correlate substituent effects with HOMO-LUMO gaps .
Advanced: What challenges arise in interpreting fluorescence data for styrylpyridinium dyes?
Answer:
- Solvatochromism : Fluorescence intensity and λ vary with solvent polarity due to intramolecular charge transfer (ICT). Polar solvents (e.g., water) quench fluorescence via aggregation .
- Counterion effects : Iodide’s heavy atom effect can enhance intersystem crossing, reducing quantum yield compared to chloride analogs .
- Concentration dependence : Self-absorption and excimer formation require dilution studies (e.g., 1–10 μM) for accurate measurements .
Experimental Design: How to optimize synthesis of this compound?
Answer:
- Quaternization reaction : React 1-methylpyridine with 4-fluorostyryl iodide in dry acetonitrile under reflux (80°C, 24 hrs) .
- Purification : Column chromatography (silica gel, CHCl/MeOH gradient) removes unreacted precursors. Recrystallization from ethanol/water improves purity .
- Yield optimization : Monitor reaction progress via TLC (R ~0.4 in 9:1 CHCl/MeOH). Typical yields range 60–75% .
Data Contradiction: How to resolve discrepancies in crystallographic parameters across derivatives?
Answer:
- Lattice variations : Hydrate vs. anhydrate forms (e.g., monohydrate in ) introduce differences in unit cell dimensions. Water molecules participate in hydrogen bonding, altering symmetry .
- Substituent steric effects : Bulkier groups (e.g., -OCH) increase torsion angles between the pyridinium and phenyl rings, affecting bond lengths .
- Refinement protocols : Discrepancies in R factors may arise from data-to-parameter ratios; ensure ratios > 15:1 for reliability .
Application: What methodologies assess its potential as a fluorescent probe?
Answer:
- Cell imaging : Incubate with live cells (e.g., HeLa) at 1–5 μM for 30 mins. Use confocal microscopy (ex: 405 nm, em: 500–600 nm) to track mitochondrial localization .
- Photostability testing : Compare fluorescence intensity under continuous illumination (e.g., 10 min, 488 nm laser) to commercial dyes (e.g., Rhodamine 123) .
- Selectivity studies : Co-stain with organelle-specific dyes (e.g., MitoTracker) to confirm targeting specificity .
Advanced: What computational methods predict nonlinear optical (NLO) properties?
Answer:
- Hyperpolarizability calculations : Use DFT (e.g., CAM-B3LYP/6-311++G**) to compute first hyperpolarizability (β), which correlates with second-harmonic generation (SHG) activity .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent-induced changes in β. Acetonitrile typically enhances NLO response vs. nonpolar solvents .
- Crystal packing analysis : SHG-active crystals require non-centrosymmetric space groups (e.g., P222), identifiable via X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
